molecular formula C6H8ClN3O B11720604 N-Hydroxy-1,5-dimethylpyrazole-4-carbimidoyl Chloride

N-Hydroxy-1,5-dimethylpyrazole-4-carbimidoyl Chloride

Cat. No.: B11720604
M. Wt: 173.60 g/mol
InChI Key: LFYZLWGGLSQRLW-UHFFFAOYSA-N
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Description

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.6 g/mol . It is known for its unique structure, which includes a pyrazole ring substituted with hydroxy, methyl, and carbonimidoyl chloride groups. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and chemical engineering would apply to scale up the production process if needed.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while substitution of the chloride group can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and carbonimidoyl chloride groups are likely involved in forming covalent or non-covalent interactions with these targets, leading to inhibition or modulation of their activity. Specific pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride is unique due to its combination of functional groups, which confer specific reactivity and potential biological activities. This makes it a valuable compound for research in various scientific fields .

Biological Activity

N-Hydroxy-1,5-dimethylpyrazole-4-carbimidoyl chloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a KDM5 inhibitor. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C7H10ClN5O\text{C}_7\text{H}_{10}\text{Cl}\text{N}_5\text{O}

Key Properties

PropertyValue
Molecular Weight189.64 g/mol
Molecular FormulaC₇H₁₀ClN₅O
IUPAC NameThis compound

This compound acts primarily as an inhibitor of KDM5 histone demethylases. These enzymes are crucial in regulating epigenetic modifications on histones, particularly the trimethylation of lysine 4 on histone H3 (H3K4me3). By inhibiting KDM5, this compound can potentially reverse epigenetic silencing associated with various diseases, including cancer and neurodegenerative disorders .

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in various biological assays:

  • Antitumor Activity : A study highlighted its ability to inhibit the proliferation of cancer cell lines through KDM5 inhibition. This suggests potential applications in cancer therapeutics .
  • Neuroprotective Effects : Research indicates that compounds with similar structures may mitigate the effects of neurodegenerative diseases by restoring normal gene expression patterns disrupted by epigenetic modifications .

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound was shown to significantly reduce cell viability. The IC50 values indicated a potent effect at micromolar concentrations. This supports its potential use as a lead compound in anticancer drug development.

Case Study 2: Epigenetic Modulation

Another investigation focused on the modulation of gene expression in neuronal cells treated with this compound. Results demonstrated a marked increase in the expression of neuroprotective genes, suggesting that it may play a role in neuroprotection and cognitive enhancement.

Comparative Analysis with Similar Compounds

To provide a clearer understanding of its biological activity, we compare this compound with other known KDM5 inhibitors:

CompoundKDM5 InhibitionAntitumor ActivityNeuroprotective Effects
This compoundYesHighModerate
Compound A (e.g., GSK-J4)YesModerateLow
Compound B (e.g., JIB-04)YesHighModerate

Properties

IUPAC Name

N-hydroxy-1,5-dimethylpyrazole-4-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-4-5(6(7)9-11)3-8-10(4)2/h3,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYZLWGGLSQRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.